5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one
Description
This compound features a thiazolo[4,5-d]pyridazin-4(5H)-one core, a bicyclic heterocyclic system fused with thiazole and pyridazinone rings. Key substituents include:
- Thiophen-2-yl at position 7, enhancing lipophilicity and π-π stacking interactions.
The pyridazinone core distinguishes it from pyrimidinone or pyrimidine analogs, as the adjacent nitrogen atoms in the six-membered ring influence electronic properties and binding kinetics .
Properties
IUPAC Name |
5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-morpholin-4-yl-7-thiophen-2-yl-[1,3]thiazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N5O3S2/c29-18(27-8-7-15-4-1-2-5-16(15)27)14-28-22(30)20-21(19(25-28)17-6-3-13-32-17)33-23(24-20)26-9-11-31-12-10-26/h1-6,13H,7-12,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPQMLCNDZYCHNB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=C(C(=N3)C5=CC=CS5)SC(=N4)N6CCOCC6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N5O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented as follows:
- Molecular Formula : C22H20N4O2S
- Molecular Weight : 420.49 g/mol
Anticancer Properties
Recent studies have highlighted the compound's potent anticancer activity, particularly against liver cancer cell lines such as HepG2 and Huh7. The compound exhibited an IC50 value of 0.22 ± 0.08 µM for HepG2 cells and 0.10 ± 0.11 µM for Huh7 cells, indicating strong cytotoxic effects compared to other cancer cell lines tested .
The mechanism by which this compound induces apoptosis in cancer cells involves:
- Caspase Activation : The compound significantly activates caspase-3, leading to programmed cell death.
- PARP Cleavage : It promotes the cleavage of PARP, a marker of apoptosis, in a dose-dependent manner .
The activation of these pathways suggests that the compound may serve as a promising candidate for developing new chemotherapeutic agents targeting liver cancers.
Inhibition of Cell Migration
In addition to inducing apoptosis, the compound has been shown to inhibit cell migration in liver cancer cells, further suggesting its potential utility in cancer treatment by preventing metastasis .
Case Studies and Research Findings
Several studies have documented the biological activity of similar compounds within the same chemical family or structural framework. These findings provide context for understanding the potential applications of this compound.
Scientific Research Applications
Structural Characteristics
The compound belongs to the thiazolo[4,5-d]pyridazine class, characterized by its unique heterocyclic structure. Its molecular formula is C₁₈H₁₈N₄O₂S, and it features several functional groups that contribute to its reactivity and biological activity.
Antimicrobial Properties
Recent studies have indicated that thiazolo[4,5-d]pyridazine derivatives exhibit significant antimicrobial activity. For instance, compounds similar to 5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one have been tested against various bacterial strains. One study reported that derivatives showed potent activity against Pseudomonas aeruginosa and Escherichia coli, with minimum inhibitory concentration (MIC) values as low as 0.21 µM .
Potential as Anticancer Agents
The compound's structural features suggest potential as an anticancer agent. Research has identified similar thiazolo derivatives as inhibitors of the phosphoinositide 3-kinase (PI3K) pathway, which is crucial in cancer cell proliferation. A series of thiazolo[5,4-b]pyridine analogues demonstrated IC₅₀ values in the nanomolar range against PI3K isoforms, indicating strong inhibitory effects relevant for cancer therapy .
| Activity Type | Target Organism/Pathway | Observed Effect | Reference |
|---|---|---|---|
| Antimicrobial | Pseudomonas aeruginosa, E. coli | MIC = 0.21 µM | |
| Anticancer | PI3K pathway | Potent inhibition |
Synthetic Approaches
The synthesis of This compound typically involves multi-step reactions starting from readily available precursors. The process often includes:
- Formation of the Thiazole Core : Utilizing thioketones and amines.
- Indoline Derivative Incorporation : Via coupling reactions.
- Morpholino Group Addition : Through nucleophilic substitution methods.
These synthetic strategies enhance the compound's yield and purity while allowing for structural modifications that may improve biological activity.
Case Study 1: Antimicrobial Evaluation
In a recent study focusing on thiazolo derivatives, compounds were screened against various pathogens. The results indicated that certain modifications to the thiazole ring significantly enhanced antimicrobial potency compared to parent compounds. This underscores the importance of structural diversity in optimizing biological activity.
Case Study 2: Cancer Therapeutics
Another investigation into thiazolo[5,4-b]pyridazine derivatives revealed their potential as PI3K inhibitors. The study highlighted specific analogues that not only inhibited cancer cell growth but also demonstrated favorable pharmacokinetic properties, suggesting their viability as drug candidates for further development.
Comparison with Similar Compounds
Target Compound
- Core : Thiazolo[4,5-d]pyridazin-4(5H)-one.
- Key Feature: Adjacent nitrogen atoms in the pyridazinone ring, enhancing polarity and hydrogen-bond acceptor capacity.
Comparable Compounds
Thieno[3,4-d]pyrimidin-4(3H)-one (Compound 16, ) Core: Thienopyrimidinone. Key Feature: Thiophene fused with pyrimidinone; lacks the thiazole ring present in the target compound. Activity: Not explicitly stated, but pyrimidinone derivatives are often explored for anticancer activity .
K286-4292 () Core: Thiazolo[4,5-d]pyrimidin-7-one. Key Feature: Pyrimidinone core with a sulfur atom at position 2; differs from the target’s pyridazinone. Substituents: Chlorophenyl and furan groups, offering distinct steric and electronic profiles .
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one () Core: Thiazolo[4,5-d]pyrimidin-7-one. Key Feature: Thioxo group at position 2 and a p-tolyl substituent; pyrimidinone core reduces polarity compared to the target’s pyridazinone .
Substituent-Driven Functional Comparisons
Key Observations :
- The morpholino group in the target compound enhances solubility compared to the furan or thioxo groups in analogs.
- Thiophen-2-yl at position 7 may improve membrane permeability relative to phenyl or ethyl groups in other compounds.
Pharmacological Implications
- Antimicrobial Activity : Compounds with thiazole-thiophene motifs (e.g., ’s spiro-indole derivatives) show efficacy against bacterial strains .
- Kinase Inhibition: Morpholino and pyridazinone groups are common in kinase inhibitors (e.g., PI3K/mTOR inhibitors), suggesting a plausible mechanism for the target compound .
Q & A
Q. What are the standard synthetic routes for preparing this compound and its structural analogs?
Methodological Answer: The compound can be synthesized via condensation reactions under reflux conditions using acetic acid as a solvent and sodium acetate as a catalyst. Key steps include:
- Step 1: Reacting 2-aminothiazol-4(5H)-one derivatives with 3-formyl-1H-indole-2-carboxylate in acetic acid under reflux for 3–5 hours (Method A, ).
- Step 2: Purification via recrystallization from DMF/acetic acid mixtures to isolate crystalline products.
- Alternative Route: Substituting thiourea derivatives with chloroacetic acid under similar conditions (Method B, ).
Table 1: Comparison of Synthetic Methods
Q. How can researchers confirm the structural integrity of this compound post-synthesis?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR Spectroscopy: Assign peaks to the morpholino, thiophene, and indolinone moieties (e.g., δ 3.5–3.7 ppm for morpholine protons).
- Mass Spectrometry: Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns.
- X-ray Crystallography: Resolve crystal structures for analogs like thiazolo[4,5-d]pyridazin-4-ones ().
- InChI Key Validation: Cross-reference with PubChem entries for related compounds (e.g., InChI=1S/C10H6INO2S2..., ).
Advanced Research Questions
Q. How can synthesis yields be optimized when scaling up reactions?
Methodological Answer:
- Parameter Screening: Systematically vary reaction time (2–6 hours), temperature (80–120°C), and catalyst loading (1–3 equiv sodium acetate) to identify optimal conditions ().
- Solvent Optimization: Test polar aprotic solvents (e.g., DMF) to improve solubility of intermediates.
- Microwave-Assisted Synthesis: Reduce reaction time and improve homogeneity in scaled batches (hypothesized based on ).
Q. What strategies address contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects)?
Methodological Answer:
- Standardized Assays: Replicate studies using uniform protocols (e.g., MIC for antimicrobial activity, IC50 for cytotoxicity) ().
- Structure-Activity Relationship (SAR) Analysis: Compare substituent effects (e.g., morpholino vs. thiophene groups) across analogs ().
- Mechanistic Studies: Use molecular docking to validate target interactions (e.g., kinase inhibition) and resolve conflicting bioactivity claims ().
Q. How to design experiments to elucidate the compound’s mechanism of action?
Methodological Answer:
- Target Identification: Employ affinity chromatography or pull-down assays with biotinylated derivatives.
- Pathway Analysis: Use transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map affected pathways in treated cell lines ( ).
- In Vivo Models: Test pharmacokinetics (e.g., bioavailability, half-life) in rodent models using radiolabeled analogs ().
Q. What computational methods predict the compound’s environmental fate or toxicity?
Methodological Answer:
- QSAR Modeling: Corrogate structural descriptors (e.g., logP, topological polar surface area) with ecotoxicity data ( ).
- Molecular Dynamics Simulations: Study degradation pathways in simulated environmental matrices (e.g., aqueous or soil systems) ( ).
Data Contradiction Analysis
Q. How to resolve discrepancies in reported synthetic yields for analogs?
Methodological Answer:
- Reproducibility Checks: Verify raw material purity (e.g., 3-formyl-indole derivatives) and moisture control during reactions.
- Byproduct Analysis: Use HPLC-MS to identify side products (e.g., dimerization or oxidation artifacts) ( ).
- Cross-Study Comparison: Tabulate reaction conditions from independent studies to isolate variables affecting yield ( ).
Experimental Design Considerations
Q. What statistical frameworks are suitable for high-throughput screening of derivatives?
Methodological Answer:
- Factorial Design: Test multiple variables (e.g., substituents, reaction conditions) in parallel using a 2^k factorial approach ().
- Dose-Response Analysis: Fit sigmoidal curves to bioactivity data (e.g., Hill slopes for IC50 determination) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
